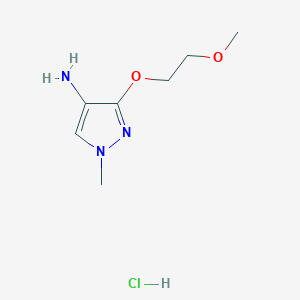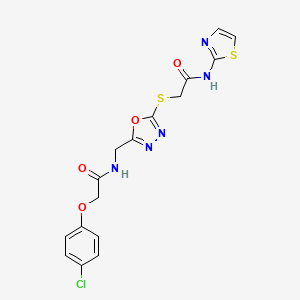
2,4-Diethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethylpyrimidine is a type of pyrimidine derivative . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of DNA and RNA . The molecular weight of 2,4-Diethylpyrimidine is 136.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of pyrimidines, including 2,4-Diethylpyrimidine, is crucial for their biological and pharmacological activities . Computational techniques such as density functional theory can be used to elucidate the chemical nature of these molecules .
Chemical Reactions Analysis
Pyrimidines, including 2,4-Diethylpyrimidine, can undergo various chemical reactions. For example, aldehydes and ketones can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in a test for the carbon-oxygen double bond .
Applications De Recherche Scientifique
Pharmacology
2,4-Diethylpyrimidine: plays a significant role in pharmacology, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . These inhibitors are a class of oral anti-diabetic drugs that enhance the mass and function of pancreatic β-cells and improve insulin sensitivity . They are known for their safety profile and are used in the management of metabolic syndrome, showcasing the versatility of pyrimidine derivatives in medicinal applications .
Medicinal Chemistry
In medicinal chemistry, 2,4-Diethylpyrimidine derivatives are explored for their anticancer properties. They serve as key intermediates in the synthesis of various drugs targeting cancer-related pathways . The pyrimidine ring, often found in FDA-approved drugs, is a central unit in these compounds, indicating its importance in drug design and development .
Organic Synthesis
2,4-Diethylpyrimidine: is utilized in organic synthesis, particularly in the construction of complex molecules through multi-component reactions . Its derivatives are synthesized using various methods, including oxidative annulation and catalyzed cyclization, which are essential for creating bioactive molecules for further research and development .
Drug Development
In the field of drug development, 2,4-Diethylpyrimidine derivatives have been highlighted for their broad therapeutic applications, including antimicrobial, antimalarial, antiviral, and anticancer activities . This underscores the compound’s potential as a core structure in many drug molecules, influencing discovery therapeutics across a range of diseases .
Agricultural Chemistry
2,4-Diethylpyrimidine: and its derivatives find applications in agricultural chemistry as well. They are part of the synthesis of plant protection chemicals and pesticides, contributing to the enhancement of crop yields and protection against pests . The compound’s ability to modify properties and act as a pharmacophore makes it valuable in agrochemicals .
Material Science
In material science, 2,4-Diethylpyrimidine is involved in the synthesis of new organic compounds for nonlinear optical (NLO) applications . The development of single crystals like 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) showcases the compound’s relevance in creating materials with potential electronic and optical domain applications .
Safety and Hazards
2,4-Diethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
While specific future directions for 2,4-Diethylpyrimidine are not mentioned in the available resources, pyrimidines have a broad variety of biological and pharmacological activities, making them a promising area for future research . They have potential applications in various fields including medicine, electronics, agriculture, and food production .
Propriétés
IUPAC Name |
2,4-diethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACNDPOIZYNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950245.png)




![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)



![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)


![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)